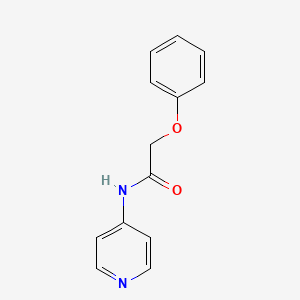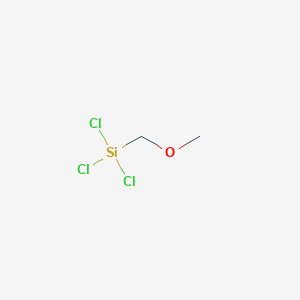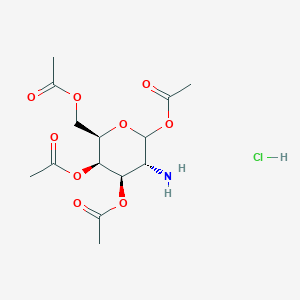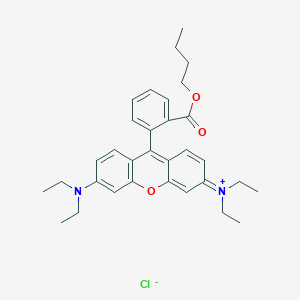
2,4-Dimethylphenylmagnesium bromide
Descripción general
Descripción
2,4-Dimethylphenylmagnesium bromide is a Grignard reagent . It is commonly used in organic synthesis . The molecular formula of 2,4-Dimethylphenylmagnesium bromide is (CH3)2C6H3MgBr .
Molecular Structure Analysis
The molecular weight of 2,4-Dimethylphenylmagnesium bromide is 209.37 g/mol . The linear formula of this compound is (CH3)2C6H3MgBr .Physical And Chemical Properties Analysis
2,4-Dimethylphenylmagnesium bromide is a highly flammable liquid and vapor . It has a density of 0.946 g/mL at 25 °C . It should be stored in a well-ventilated place and kept tightly closed .Aplicaciones Científicas De Investigación
Application in Organic Synthesis and Cross-Coupling Reactions
2,4-Dimethylphenylmagnesium bromide is utilized in various organic synthesis processes. For example, it reacts with triisopropyl borate to produce 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid, which can then be used in Suzuki cross-coupling reactions. This demonstrates its role in facilitating the synthesis of complex organic molecules (Winkle & Schaab, 2001).
Role in the Synthesis of Pharmaceuticals and Heterocycles
2,4-Dimethylphenylmagnesium bromide plays a crucial role in the synthesis of pharmaceuticals and heterocycles. For instance, it is involved in the synthesis of 1-methyl-9-(2,6-dimethylphenyl)acridine, a compound of interest in medicinal chemistry, through a reaction with 2-(trifluoromethyl)aniline. This showcases its utility in the formation of structurally diverse and biologically significant compounds (Zhang et al., 2013).
Contribution to Stereoselective Synthesis
The compound is also significant in stereoselective synthesis, as seen in its addition to chiral 1-acylpyridinium salts, leading to C-2 silylated dihydro-4-pyridones. This application is vital for creating chiral building blocks, which are essential in the development of stereochemically complex pharmaceuticals and natural products (Comins et al., 2002).
Utilization in Chemical Structure Research
In chemical structure research, 2,4-Dimethylphenylmagnesium bromide contributes to the understanding of conformational structures and reaction specificities. For example, its reaction with different conformers of 2,4-dimethyl-1,3-dioxane aids in elucidating the structural directivity in acetal ring opening reactions (Atavin et al., 1969).
Involvement in Nanoparticle Synthesis and Biomedical Research
Lastly, 2,4-Dimethylphenylmagnesium bromide finds application in the field of nanoparticle synthesis and biomedical research. For instance, its analogs are used in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), which have significant biomedical applications, including drug delivery and magnetic resonance imaging (MRI) (Mahmoudi et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
2,4-Dimethylphenylmagnesium bromide is an organic magnesium compound . It is a Grignard reagent , which are a class of organometallic compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are typically electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of 2,4-Dimethylphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . This results in the formation of a new carbon-carbon bond, leading to the generation of a new organic compound .
Biochemical Pathways
The exact biochemical pathways affected by 2,4-Dimethylphenylmagnesium bromide would depend on the specific reaction and the target molecule. It is widely used in the synthesis of various organic compounds, including aromatic alcohols, ketones, aldehydes, and acids .
Result of Action
The result of the action of 2,4-Dimethylphenylmagnesium bromide is the formation of a new organic compound through the creation of a new carbon-carbon bond . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
2,4-Dimethylphenylmagnesium bromide is sensitive to air and moisture . It can react violently with water, producing flammable methane gas . Therefore, it should be handled in a controlled environment, typically under an inert atmosphere in a laboratory setting . It should be stored at low temperatures (2-8°C) and away from sources of ignition .
Propiedades
IUPAC Name |
magnesium;1,3-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZRUUXJPXJNP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34589-46-3 | |
| Record name | 34589-46-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



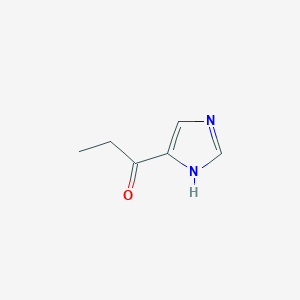



![1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3068210.png)

